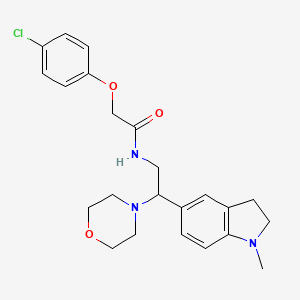

2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide" is a synthetic molecule that appears to be related to various research areas, including corrosion inhibition, antiviral therapy, and antimicrobial activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related functional groups and structural motifs have been studied for their chemical and biological properties.

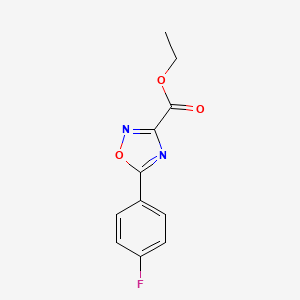

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, and subsequent reactions to form the desired oxadiazole derivatives . Similarly, the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides starts from hydroxyphenylacetic acid, which is condensed with aromatic amines and then with 1-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted for the synthesis of the compound .

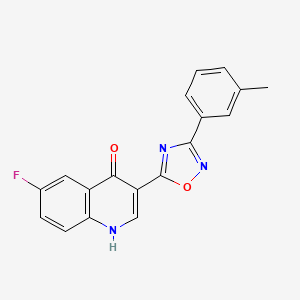

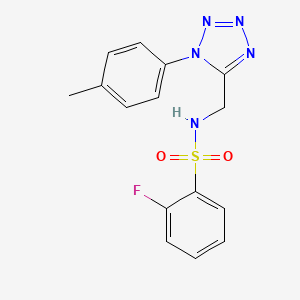

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structures of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide were determined, revealing the presence of hydrogen bonds and halogen-π interactions that contribute to their solid-state architecture . These findings can provide insights into the potential molecular interactions and stability of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, the synthesized oxadiazole derivatives have shown potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . The antimicrobial study of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides against various fungal and bacterial strains indicates that these compounds can interact with biological targets, which may also be true for the compound under analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized to understand their behavior in different environments. For example, the corrosion inhibition properties of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution were studied, showing high inhibition efficiency and spontaneous adsorption on the steel surface . These properties are crucial for predicting the behavior of the compound in similar applications.

Scientific Research Applications

Selective σ1 Receptor Ligands

Compounds with structural similarities, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, have been designed and evaluated for their binding affinities against σ1 and σ2 receptors. These compounds show high σ1 receptor affinity and selectivity, which is significant for developing treatments targeting pain, particularly inflammatory pain. The in vivo antinociceptive effects were validated through formalin-induced nociception tests, indicating potential applications in pain management research (Navarrete-Vázquez et al., 2016).

Antiviral and Antiapoptotic Effects

Another structurally related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed therapeutic efficacy in treating Japanese encephalitis, indicating a potential research application in developing antiviral agents (Ghosh et al., 2008).

Antimicrobial Activity

Compounds like 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which share functional groups with the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These studies demonstrate the potential application of similar compounds in developing new antimicrobial agents, with some exhibiting superior activity compared to standard drugs (Jayadevappa et al., 2012).

Fungicidal Agents

Derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent fungicidal agents against a range of fungi, including Candida and Aspergillus species. These findings highlight the utility of similar chemical structures in antifungal research and the development of new treatments for fungal infections (Bardiot et al., 2015).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium, showcasing the diverse applications of morpholine derivatives in industrial research, particularly in protecting metals against corrosion (Nasser & Sathiq, 2016).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O3/c1-26-9-8-18-14-17(2-7-21(18)26)22(27-10-12-29-13-11-27)15-25-23(28)16-30-20-5-3-19(24)4-6-20/h2-7,14,22H,8-13,15-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUACMHKMCCRJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)

![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)